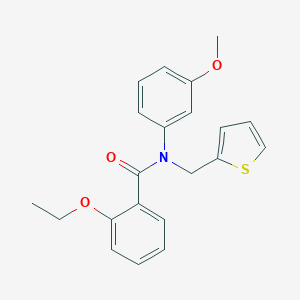
2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide, also known as EMTB, is a synthetic compound that belongs to the class of benzamide derivatives. This compound has gained attention in recent years due to its potential applications in scientific research, particularly in the field of cancer research.
Wirkmechanismus
The mechanism of action of 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide is not fully understood, but studies have suggested that it targets specific proteins and enzymes involved in cancer cell growth and proliferation. 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDAC activity, 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide can alter the expression of genes involved in cancer cell growth and proliferation, leading to cell death.
Biochemical and Physiological Effects:
2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide has been shown to have several biochemical and physiological effects in cancer cells. Studies have demonstrated that 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide can induce cell cycle arrest, preventing cancer cells from dividing and proliferating. Additionally, 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to cancer cells. By inhibiting angiogenesis, 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide can starve cancer cells of the nutrients they need to survive and grow.
Vorteile Und Einschränkungen Für Laborexperimente
2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity, making it a cost-effective option for scientific research. Additionally, 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide has been shown to have low toxicity in normal cells, making it a safer option for cancer treatment compared to traditional chemotherapeutic agents.
However, there are also limitations to the use of 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide in lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects on cancer cells. Additionally, 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide has not yet been tested in clinical trials, and its efficacy and safety in human subjects are not yet known.
Zukünftige Richtungen
There are several future directions for research on 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide. One area of research is to further elucidate its mechanism of action, particularly in relation to its effects on specific proteins and enzymes involved in cancer cell growth and proliferation. Additionally, further preclinical studies are needed to evaluate the efficacy and safety of 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide in animal models of cancer. Finally, clinical trials are needed to evaluate the potential of 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide as a novel cancer treatment option.
Synthesemethoden
The synthesis of 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide involves a multi-step process that begins with the reaction of 2-ethoxybenzoic acid with thionyl chloride to obtain 2-ethoxybenzoyl chloride. This intermediate is then reacted with 3-methoxyaniline and 2-thiophenemethylamine to obtain the final product, 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide. The synthesis of 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide has been optimized to achieve high yields and purity, making it a viable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have demonstrated that 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide has anti-cancer properties, inhibiting the growth and proliferation of cancer cells. Additionally, 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising compound for cancer treatment.
Eigenschaften
Produktname |
2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide |
|---|---|
Molekularformel |
C21H21NO3S |
Molekulargewicht |
367.5 g/mol |
IUPAC-Name |
2-ethoxy-N-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C21H21NO3S/c1-3-25-20-12-5-4-11-19(20)21(23)22(15-18-10-7-13-26-18)16-8-6-9-17(14-16)24-2/h4-14H,3,15H2,1-2H3 |
InChI-Schlüssel |
NVXIRZDQRFCIMY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)N(CC2=CC=CS2)C3=CC(=CC=C3)OC |
Kanonische SMILES |
CCOC1=CC=CC=C1C(=O)N(CC2=CC=CS2)C3=CC(=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[Bis(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol](/img/structure/B257273.png)

![1-[(4-Methoxyphenyl)acetyl]-4-methylpiperazine](/img/structure/B257277.png)









